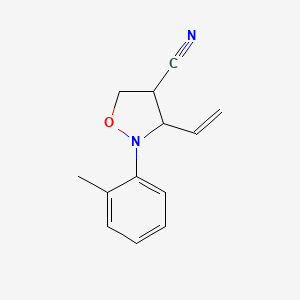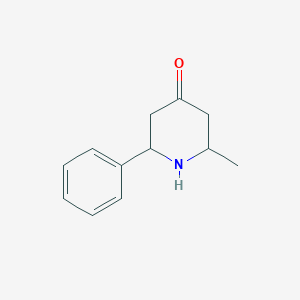
4-Piperidinone, 2-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 2-methyl-6-phenyl- is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the sixth carbon and a methyl group attached to the second carbon of the piperidinone ring.
Synthetic Routes and Reaction Conditions:
Organophotocatalysed Synthesis: One-step synthesis of 2-piperidinones via organophotocatalysed [1+2+3] strategy[_{{{CITATION{{{1{Organophotocatalysed synthesis of 2-piperidinones in one step via [1â ...](https://www.nature.com/articles/s41467-023-40197-x.pdf). This method allows for the creation of diverse substituted 2-piperidinones[{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Traditional Synthetic Routes: Involves multi-step procedures starting from simpler precursors, often requiring the modification of pre-synthesized backbones[_{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and efficiency. The choice of method depends on the desired purity, yield, and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the piperidinone to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the piperidinone ring to piperidine.
Substitution: Substitution reactions can occur at various positions on the ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Piperidines: Resulting from reduction reactions.
Substituted Piperidinones: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Biology: Investigated for potential biological activity, including antimicrobial and antifungal properties. Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-Piperidinone, 2-methyl-6-phenyl- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Piperidine
Piperidinone
2-Methylpiperidine
6-Phenylpiperidinone
Uniqueness: 4-Piperidinone, 2-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidines.
Properties
CAS No. |
166450-04-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-methyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChI Key |
LHWIOVMOEBZHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


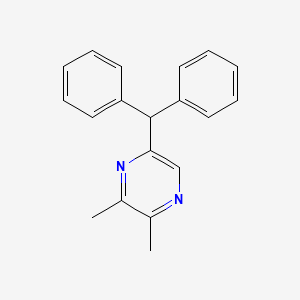


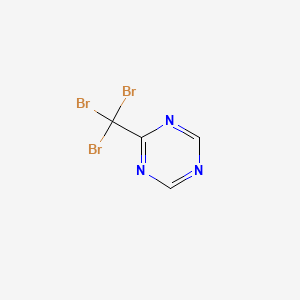
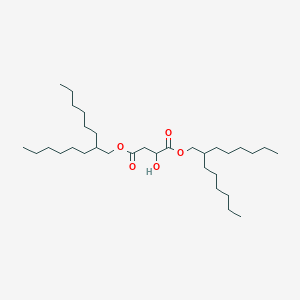
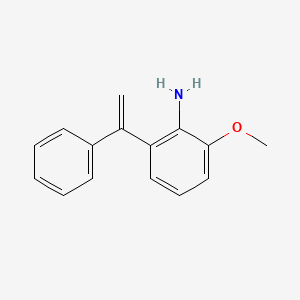
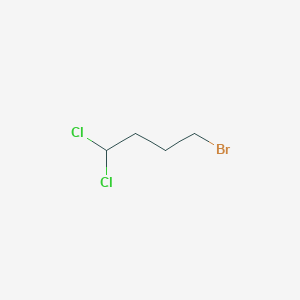

![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
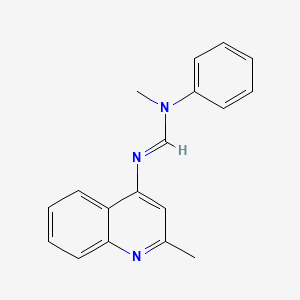
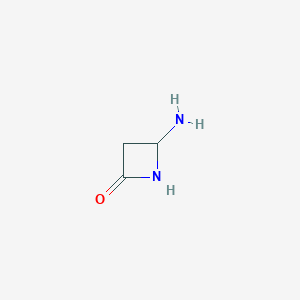
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
